1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
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Overview
Description
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral membrane proteins that facilitate the transport of nucleosides across cell membranes. They play a crucial role in cellular nucleotide synthesis and the regulation of many physiological processes .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . The inhibition of ENTs disrupts the normal transport of nucleosides, which can lead to various downstream effects .
Biochemical Pathways
The inhibition of ENTs by this compound affects several biochemical pathways. One of the key pathways affected is the NF-kB inflammatory pathway . This pathway plays a critical role in the immune response to infections. Inhibition of this pathway can lead to reduced inflammation and potentially neuroprotective effects .
Result of Action
The inhibition of ENTs and the subsequent disruption of the NF-kB inflammatory pathway can lead to neuroprotective and anti-neuroinflammatory effects . This suggests that this compound and similar compounds could potentially be developed as treatments for neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the activity of ENTs is known to increase in an acidic environment . Therefore, the pH of the environment could potentially influence the efficacy and stability of this compound .
Preparation Methods
The synthesis of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The key step in the synthesis is the aza-Michael addition between diamine and in situ generated sulfonium salt.
Industrial production: Industrial methods may involve parallel solid-phase synthesis and photocatalytic synthesis to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea can be compared with other piperazine derivatives:
Properties
IUPAC Name |
1-ethyl-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-2-17-15(21)18-7-8-19-9-11-20(12-10-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHQTZTNLDXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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